2-Bromo-7-chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine
Beschreibung
Eigenschaften
IUPAC Name |
5-(benzenesulfonyl)-2-bromo-7-chloropyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN3O2S/c13-10-6-15-12-11(16-10)9(14)7-17(12)20(18,19)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWLHSRPSBYWLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC(=CN=C32)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Brom-7-chlor-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazin beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die Bromierung und Chlorierung eines Pyrrolo[2,3-b]pyrazin-Vorläufers, gefolgt von der Einführung der Phenylsulfonylgruppe durch Sulfonierungsreaktionen. Die Reaktionsbedingungen erfordern oft die Verwendung spezifischer Katalysatoren, Lösungsmittel und Temperaturkontrolle, um die gewünschte Produktausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege umfassen, die die Effizienz maximieren und die Kosten minimieren. Die großtechnische Produktion setzt oft kontinuierliche Strömungsreaktoren und automatisierte Systeme ein, um konstante Reaktionsbedingungen und Produktqualität zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Phenylsulfonylgruppe, was zur Bildung von Sulfonderivaten führt.
Reduktion: Reduktionsreaktionen können auf die Brom- und Chlorsubstituenten abzielen und möglicherweise zu dehalogenierten Produkten führen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Nukleophile wie Amine, Thiole und Alkoxide können unter geeigneten Bedingungen eingesetzt werden, häufig in Gegenwart einer Base und eines geeigneten Lösungsmittels.
Hauptprodukte:
Oxidation: Sulfonderivate.
Reduktion: Dehalogenierte Pyrrolo[2,3-b]pyrazin-Derivate.
Substitution: Funktionalisierte Pyrrolo[2,3-b]pyrazin-Derivate mit verschiedenen Substituenten.
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Der Wirkmechanismus von
Wirkmechanismus
The mechanism of action of
Biologische Aktivität
2-Bromo-7-chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine is a complex organic compound notable for its unique bicyclic structure, which integrates pyrrole and pyrazine moieties. Its molecular formula is C₁₃H₉BrClN₃O₂S, and it has a molecular weight of approximately 323.92 g/mol. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating cellular signaling pathways through interactions with various biological targets.
The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of the pyrrolo[2,3-b]pyrazine core. Subsequent halogenation introduces bromine and chlorine atoms, while the phenylsulfonyl group is added via sulfonation reactions using tosyl chloride in the presence of a base like pyridine. The presence of halogen substituents contributes to its distinct chemical properties, enhancing its reactivity and selectivity towards biological targets.
Research indicates that this compound interacts with multiple biological targets, primarily through hydrogen bonding with residues in the active sites of kinases. This interaction modulates key cellular signaling pathways that affect gene expression and metabolic processes within cells .
Table 1: Summary of Biological Targets and Activities
| Target Type | Interaction Type | Biological Effect |
|---|---|---|
| Kinases | Hydrogen bonding | Modulation of signaling pathways |
| Enzymes | Competitive inhibition | Altered metabolic processes |
| Receptors | Allosteric modulation | Changes in cell signaling |
Anti-Proliferative Activity
A study focusing on related compounds within the same structural class demonstrated significant anti-proliferative activity against various human cancer cell lines. The MTT assay results indicated a dose-dependent reduction in cell viability, suggesting that similar derivatives may exhibit comparable effects .
Case Study: Anti-Cancer Activity
In a recent investigation, derivatives of pyrrolo[1,2-a][3,1]benzoxazin-5-one showed promising anti-proliferative effects. The study highlighted that compounds with structural similarities to this compound could potentially induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and apoptosis pathways .
Structure-Activity Relationship (SAR)
The unique combination of bromine and chlorine substituents along with the phenylsulfonyl group enhances the selectivity of this compound for certain biological targets compared to structurally similar compounds. This specificity may lead to improved therapeutic profiles in drug development contexts. Understanding the SAR is crucial for optimizing the efficacy and safety profiles of such compounds.
Table 2: Structural Variants and Their Activities
| Compound Variant | Key Substituents | Observed Activity |
|---|---|---|
| 2-Bromo-7-chloro-5-(phenylsulfonyl) | Br, Cl, Phenylsulfonyl | Anti-proliferative |
| 7-Iodo-5-(phenylsulfonyl) | Iodine | Moderate anti-cancer |
| 2-Bromo-5-tosyl | Tosyl group | Lower activity |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The pharmacological and chemical properties of 2-bromo-7-chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine are best understood in the context of structurally related pyrrolo[2,3-b]pyrazine derivatives. Below is a systematic comparison:
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Halogen Substituents : The bromo and chloro groups in the target compound enhance kinase binding affinity through hydrophobic interactions and halogen bonding. For example, replacing bromo with smaller substituents (e.g., methylpyrazole in compound 9) reduces steric hindrance but may lower potency .
Sulfonyl Groups : The phenylsulfonyl group at position 5 improves solubility and stabilizes interactions with kinase hinge regions. In contrast, bulkier tosyl (methylphenylsulfonyl) groups (e.g., in ) reduce binding efficiency due to steric clashes .
Thiophene vs. Phenyl : Derivatives with thiophene substituents (e.g., 2a in ) exhibit higher cytotoxicity, likely due to metabolic instability or off-target effects .
Q & A
Q. What are the optimal synthetic routes for 2-bromo-7-chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine, and how do reaction conditions influence yield?
Answer: The compound is synthesized via sequential functionalization of the pyrrolopyrazine core. Key steps include:
- Bromination : Use N-bromosuccinimide (NBS) in DMF or acetonitrile at 25–50°C to introduce bromine at the 2-position .
- Chlorination : Employ POCl₃ or SOCl₂ under reflux to install chlorine at the 7-position .
- Sulfonylation : React with phenylsulfonyl chloride in the presence of NaH/DMF at 0–5°C to minimize side reactions .
Q. Critical Factors :
- Temperature : Elevated temperatures during bromination (>60°C) lead to over-bromination.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying to avoid hydrolysis.
- Yield Optimization : Sequential purification (e.g., column chromatography with hexane/EtOAc gradients) typically achieves 60–75% overall yield .
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in substitution patterns?
Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves ambiguities in sulfonyl group orientation and π-stacking interactions in the solid state .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₆H₁₀BrClN₃O₂S: 430.93, observed: 430.94) .
Advanced Research Questions
Q. How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Bromine at C-2 : Acts as a superior leaving group for Suzuki-Miyaura couplings (vs. chlorine at C-7) due to lower bond dissociation energy (BDE: C-Br ~ 65 kcal/mol vs. C-Cl ~ 81 kcal/mol) .
- Phenylsulfonyl Group : Electron-withdrawing effects deactivate the pyrrolopyrazine core, necessitating Pd(OAc)₂/XPhos catalysts for efficient coupling .
- Example Protocol :
Q. What methodologies validate its kinase inhibitory activity, and how do structural modifications alter potency?
Answer:
- Kinase Assays :
- SAR Insights :
Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions?
Answer:
Q. Data Contradiction Analysis
Q. Discrepancies in reported biological activities: How to reconcile divergent IC₅₀ values across studies?
Answer:
Q. Methodological Optimization
Q. What strategies mitigate decomposition during long-term storage?
Answer:
Q. Table 1: Comparative Reactivity in Cross-Coupling Reactions
| Catalyst | Arylboronic Acid | Yield (%) | Reference |
|---|---|---|---|
| Pd(OAc)₂/XPhos | 4-Methoxyphenyl | 85 | |
| PdCl₂(dppf) | 4-Cyanophenyl | 48 |
Q. Table 2: Kinase Inhibition Selectivity
| Kinase | IC₅₀ (nM) | Selectivity vs. FGFR1 |
|---|---|---|
| FGFR1 | 12 | 1x |
| VEGFR2 | >1000 | >83x |
| EGFR | >1000 | >83x |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
